Valconazole
Description
Structure
3D Structure
Properties
CAS No. |
56097-80-4 |
|---|---|
Molecular Formula |
C16H18Cl2N2O2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-imidazol-1-yl-4,4-dimethylpentan-3-one |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-16(2,3)15(21)14(9-20-7-6-19-10-20)22-13-5-4-11(17)8-12(13)18/h4-8,10,14H,9H2,1-3H3 |
InChI Key |
JDSGUKVHXNGRIP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C(CN1C=CN=C1)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C)(C)C(=O)C(CN1C=CN=C1)OC2=C(C=C(C=C2)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Valconazole |
Origin of Product |
United States |
Valconazole S Position Within Antifungal Chemotherapy Research
Historical Context and Evolution of Antifungal Agents
The history of antifungal chemotherapy began with the discovery of agents like Amphotericin B, a polyene antibiotic introduced in 1958 for systemic mycoses. Following this, Griseofulvin emerged in 1959, and the antimetabolite Flucytosine in 1971. A significant advancement occurred in 1973 with the introduction of the first azoles, such as Clotrimazole, followed by others like Miconazole (1979) and Ketoconazole (1981). The 1990s saw the advent of first-generation triazoles, including Fluconazole (B54011) (1990) and Itraconazole (1992), marking a new era in fungal treatment. Later, second-generation triazoles like Voriconazole (2002) and Posaconazole (2006) further expanded the therapeutic options. The allylamine (B125299) class, exemplified by Terbinafine (approved 1996), and the echinocandins, with Caspofungin introduced around 2000, represent other major classes that have diversified the antifungal arsenal (B13267) nih.govjournal-jchor.comresearchgate.netresearchgate.netmja.com.aunih.gov.
Most antifungal drugs operate by targeting structures unique to fungi, thereby minimizing toxicity to human hosts nih.govnih.gov. A prominent mechanism, particularly for the azole class, involves the inhibition of fungal cytochrome P450 14α-demethylase (also known as lanosterol (B1674476) 14-alpha-demethylase or Erg11p/Cyp51p). This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. By blocking this pathway, azoles disrupt fungal membrane structure and function, leading to impaired growth or cell death nih.govresearchgate.netaocd.orgdrugs.comnih.gov.
Table 1: Major Classes of Antifungal Agents and Their Primary Targets
| Antifungal Class | Representative Agents | Primary Target/Mechanism |
| Polyenes | Amphotericin B, Nystatin | Binds to ergosterol in fungal cell membrane |
| Pyrimidine Analogs | Flucytosine | Inhibits DNA/RNA synthesis after conversion to 5-fluorouracil |
| Azoles | Fluconazole, Itraconazole, Voriconazole, Valconazole | Inhibits lanosterol 14α-demethylase (ergosterol biosynthesis) |
| Allylamines | Terbinafine | Inhibits squalene (B77637) epoxidase (ergosterol biosynthesis) |
| Echinocandins | Caspofungin, Micafungin, Anidulafungin | Inhibits 1,3-β-D-glucan synthase (fungal cell wall synthesis) |
Rationale for Research into Novel Antifungal Compounds like this compound
Despite the historical advancements, the development of antifungal drugs has faced significant challenges. The limited number of available drug classes, coupled with issues such as toxicity, drug-drug interactions, and narrow spectrum of activity, has created a pressing need for novel compounds nih.govresearchgate.netnih.govnih.govnih.govmdpi.comthe-innovation.orgdovepress.com. A major concern in contemporary antifungal therapy is the alarming and rapid increase in drug-resistant fungal strains nih.govmdpi.comthe-innovation.orgdovepress.commdpi.com. Pathogens like Candida auris, a multidrug-resistant yeast, and azole-resistant Aspergillus fumigatus pose significant public health threats, complicating treatment strategies and leading to increased mortality mdpi.comdovepress.commdpi.com. For instance, up to 93% of C. auris isolates have shown resistance to Fluconazole, often due to mutations or increased copy numbers of the ERG11 gene, which codes for 14α-lanosterol demethylase mdpi.com.
The close phylogenetic relationship between fungi and human hosts also presents a fundamental challenge in identifying unique fungal targets, as many molecules toxic to fungi can also be toxic to human cells nih.govnih.govnih.gov. This inherent difficulty, combined with the increasing incidence of fungal infections in immunocompromised patient populations, underscores the critical rationale for continuous research into and development of new antifungal agents researchgate.netnih.govthe-innovation.orgdovepress.com.
Significance of this compound in Addressing Emerging Fungal Pathogens and Resistance Challenges
This compound, identified by PubChem CID 3016731 and CAS Registry Number 56097-80-4, is an imidazole-type antifungal compound nih.govnih.govnih.gov. Its molecular formula is C16H18Cl2N2O2 nih.gov. Like other azoles, its proposed mechanism of action involves the inhibition of lanosterol 14-alpha-demethylase, an enzyme crucial for ergosterol synthesis in fungal cell membranes nih.govresearchgate.netaocd.orgdrugs.comnih.gov.
Table 2: Key Chemical Properties of this compound
| Property | Value | Source |
| PubChem CID | 3016731 | nih.gov |
| CAS Number | 56097-80-4 | nih.gov |
| Molecular Formula | C16H18Cl2N2O2 | nih.gov |
| Molecular Weight | 341.23 g/mol | nih.govmdpi.com |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-1-imidazol-1-yl-4,4-dimethylpentan-3-one | nih.gov |
This compound's inclusion in various research contexts highlights its significance in the ongoing efforts to expand the antifungal armamentarium. It has been part of comparative studies evaluating the in vitro and in vivo activities of different antifungal agents. For instance, in an experimental model of vaginal candidiasis in rats, topical treatment with Terconazole (B1682230) was found to be superior to several other agents, including this compound, Miconazole, and Clotrimazole nih.gov. This indicates that this compound was a compound under active investigation and comparison within the development pipeline of antifungal agents.
Furthermore, this compound has been listed in computational screening studies aimed at predicting antifungal activity based on chemical similarity journal-jchor.comresearchgate.netmja.com.authe-innovation.org. Such computational approaches are vital in the early stages of drug discovery, helping to identify potential candidates and understand the relationship between chemical structure and biological activity journal-jchor.comthe-innovation.org. Its presence in discussions concerning new targets and delivery systems for antifungal therapy further positions this compound within the broader context of continuous innovation in antifungal research drugs.com. While specific detailed research findings on its broad-spectrum efficacy against a wide range of emerging or resistant fungal pathogens are not widely detailed in current public literature, its historical inclusion in comparative and computational studies underscores the persistent scientific interest in exploring and evaluating diverse chemical structures, such as this compound, to combat the evolving challenges of fungal infections and drug resistance.
Molecular Mechanisms of Antifungal Action of Valconazole
Elucidation of Specific Fungal Target Interactions
Detailed investigations into the specific molecular targets of Valconazole within fungal cells have not been specifically reported.
While the primary mechanism of action for azole antifungals is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, a critical component in the ergosterol (B1671047) biosynthesis pathway, specific studies quantifying this inhibitory action for this compound are not available. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function. The inhibition of lanosterol 14α-demethylase leads to an accumulation of toxic sterol precursors, further compromising the fungal cell. However, research data detailing the specific binding affinity, inhibitory constants (such as IC₅₀), or the precise molecular interactions between this compound and fungal lanosterol 14α-demethylase could not be located.
There is no available research that specifically investigates the interaction of this compound with other fungal cellular components beyond the ergosterol biosynthesis pathway. Such interactions could include effects on other enzymes, cell wall components, or cellular signaling pathways, but no such data for this compound has been published.
The expected consequence of inhibiting ergosterol biosynthesis is a significant impact on the fungal cell membrane's integrity and function. This typically leads to increased membrane permeability, leakage of essential cellular contents, and disruption of membrane-bound enzyme activity. However, specific experimental studies that measure these downstream effects as a direct result of this compound treatment are not documented in the available literature.
Investigation of Fungistatic versus Fungicidal Characteristics at the Molecular Level
Azole antifungals are generally considered to be fungistatic, meaning they inhibit fungal growth rather than directly killing the fungal cells. This characteristic is linked to their mechanism of inhibiting ergosterol synthesis, which arrests cell division and proliferation. Under certain conditions, some azoles may exhibit fungicidal (cell-killing) activity. However, there are no specific studies available that investigate the fungistatic versus fungicidal properties of this compound at a molecular level, nor are there data defining the concentrations at which it might exhibit one effect over the other against various fungal species.
Molecular Docking and Computational Modeling of this compound-Target Binding
Molecular docking and computational modeling are powerful tools used to predict and analyze the binding of a ligand, such as an antifungal drug, to its target enzyme. These studies can provide insights into the specific amino acid residues involved in the interaction and the binding energy of the complex. Despite the utility of these methods, no published molecular docking or computational modeling studies specifically for this compound and its interaction with fungal target proteins, such as lanosterol 14α-demethylase, were found in the public domain.
Compound Names
As no specific research on this compound was found, a table of other mentioned compounds cannot be generated in the context of this article.
Structure Activity Relationship Sar Studies of Valconazole and Its Analogs
Identification of Essential Pharmacophoric Elements for Antifungal Potency
The antifungal activity of azole compounds, including Valconazole, is primarily attributed to their ability to inhibit fungal CYP51. [4th search result 6, 4th search result 13] This inhibition is mediated by specific pharmacophoric elements within the molecule. For this compound, as an imidazole-based azole, the essential pharmacophoric elements include:
The Imidazole (B134444) Ring: This five-membered nitrogen-containing heterocycle is crucial for coordinating with the heme iron of the fungal CYP51 enzyme. The amidine nitrogen atom (N-3 in imidazoles) is believed to bind to the heme iron, preventing the activation of molecular oxygen and thus inhibiting the oxidation of steroidal substrates necessary for ergosterol (B1671047) synthesis. [4th search result 6, 4th search result 4]
The Linker and Side Chain: The connection between the imidazole ring and the aromatic moiety, along with the tertiary alcohol or ketone functionality (in this compound's case, a pentan-3-one derivative with a dimethyl group), plays a role in positioning the essential pharmacophores for optimal interaction with the enzyme. Modifications to these regions can significantly impact activity, influencing factors such as steric fit and hydrophobic interactions within the enzyme's binding pocket. [4th search result 1, 4th search result 15, 4th search result 17, 4th search result 18]
Studies on various imidazole derivatives have shown that the introduction of bulky groups at position 1 of the imidazole moiety or at the meta position of phenyl groups can be unfavorable for antifungal activity. Conversely, the presence of electron-donating groups at certain positions can enhance activity. [4th search result 1]
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis employs mathematical models to correlate the physicochemical properties of compounds with their biological activities. While specific detailed QSAR models for this compound derivatives are not extensively documented in the provided search results, the principles of QSAR are highly applicable to the optimization of azole antifungals.
QSAR studies for antifungal agents typically involve:
Selection of Molecular Descriptors: These can include topological indices, electronic properties (e.g., charge distribution, dipole moment), steric parameters (e.g., molecular volume, shape), and hydrophobic parameters (e.g., LogP). [1st search result 16, 4th search result 23] For instance, hydrophilicity has been identified as a critical factor for drug penetration in some antifungal contexts. [4th search result 23]
Statistical Modeling: Techniques such as linear discriminant analysis (LDA) are used to build predictive models that can differentiate between active and inactive compounds or predict the potency of new derivatives. [1st search result 16]
QSAR analysis allows researchers to identify which molecular features are most critical for antifungal potency and to predict the activity of new, unsynthesized compounds. This computational approach guides the rational design process, helping to prioritize synthesis efforts towards compounds with a higher probability of exhibiting desired activity. [4th search result 18]
Impact of Stereochemical Configurations on Antifungal Activity
This compound possesses a chiral center, specifically at the carbon atom bearing the phenoxy and imidazolyl-methyl groups, and is often described as a racemic mixture. [1st search result 4, 1st search result 12] The stereochemical configuration of a drug molecule can profoundly impact its biological activity due to the inherent chirality of biological targets, such as enzymes and receptors.
For azole antifungals, the interaction with the chiral active site of fungal CYP51 is stereospecific. Research on other chiral azole antifungals, such as fluconazole (B54011) analogues, has demonstrated that one enantiomer can exhibit significantly enhanced antifungal activity compared to its racemic mixture or the other enantiomer. [4th search result 12, 4th search result 14, 4th search result 20] For example, for the triazole agent D0870 (an R-enantiomer), it was found to be the mycologically active enantiomer, showing significantly lower Minimum Inhibitory Concentrations (MICs) than fluconazole against various fungi. [4th search result 14] Similarly, studies on citronellal (B1669106) enantiomers showed differences in their antifungal effects. [4th search result 20]
While specific comparative data on the antifungal activity of this compound's individual enantiomers (R and S forms) are not detailed in the provided search results, it is highly probable that its stereochemical configuration plays a significant role in its interaction with fungal CYP51. Separating and testing the individual enantiomers of this compound would be a critical step in fully understanding its SAR and potentially identifying a more potent and selective form.
Rational Design Strategies for Optimizing this compound's Antifungal Efficacy
Rational drug design involves a systematic approach to create new compounds with improved biological activity based on a deep understanding of their structure-activity relationships and target interactions. For this compound, optimization strategies would focus on enhancing its antifungal efficacy, broadening its spectrum, and potentially improving its pharmacokinetic properties.
Key strategies for optimizing this compound's antifungal efficacy, drawing from general azole rational design principles, include:
Modifications to the Aromatic Ring System: Altering the halogen substitution pattern or introducing other functional groups on the 2,4-dichlorophenoxy moiety could optimize its interaction with the hydrophobic regions of the CYP51 active site. For instance, studies on other azoles have shown that specific halogen substitutions (e.g., fluorine) can lead to more potent compounds. [4th search result 6]
Variations in the Linker and Side Chain: The 4,4-dimethylpentan-3-one chain in this compound provides steric bulk and hydrophobic interactions. Modifying the length, branching, or functional groups within this chain could influence the compound's fit within the enzyme's binding pocket, potentially enhancing affinity or altering selectivity. [4th search result 1, 4th search result 15, 4th search result 17, 4th search result 18]
Bioisosteric Replacement: Replacing parts of the this compound structure with bioisosteric groups could lead to compounds with similar biological activity but improved properties (e.g., metabolic stability, solubility). The imidazole ring itself is a versatile pharmacophore, and its derivatives are extensively explored in medicinal chemistry. [4th search result 8, 4th search result 9, 4th search result 10]
Hybrid Molecule Design: Combining the imidazole core of this compound with other known antifungal pharmacophores or fragments that enhance activity (e.g., monoterpenes) is a promising rational design strategy to develop novel, highly potent antifungal compounds, especially against resistant strains. [4th search result 13]
These rational design approaches, guided by SAR and QSAR insights, aim to fine-tune the molecular interactions between this compound and its fungal target, leading to compounds with superior antifungal profiles.
This compound Chemical and Physical Properties
The following table summarizes key chemical and physical properties of this compound:
| Property | Value | Source |
| Common Name | This compound | [1, 1st search result 7] |
| CAS Number | 56097-80-4 | [1, 1st search result 7] |
| Molecular Formula | C₁₆H₁₈Cl₂N₂O₂ | [1, 1st search result 7] |
| Molecular Weight | 341.23 g/mol | [1, 1st search result 7] |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-1-imidazol-1-yl-4,4-dimethylpentan-3-one | [1, 1st search result 5] |
| LogP (XLogP3) | 4.1 | [1, 1st search result 5] |
| Density | 1.24 g/cm³ | [1st search result 7] |
| Boiling Point | 501.1 °C at 760mmHg | [1st search result 7] |
| Flash Point | 256.9 °C | [1st search result 7] |
| Exact Mass | 340.07500 Da | [1st search result 7] |
| Stereochemistry | Racemic (+/-) | [1st search result 4, 1st search result 12] |
Preclinical Pharmacological Characterization of Valconazole
In Vitro Antifungal Efficacy Profiling
In vitro antifungal efficacy profiling assesses the direct inhibitory and fungicidal activity of a compound against various fungal species under controlled laboratory conditions. These studies are fundamental for determining the intrinsic potency of an antifungal agent and for guiding subsequent in vivo investigations.
Determination of Minimum Inhibitory Concentrations (MICs) Against Diverse Fungal Species (e.g., Candida spp., Aspergillus spp., Cryptococcus spp.)
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antifungal compound that inhibits the visible growth of a fungal strain after a specified incubation period mdpi.com. MIC determination is a standard practice in antifungal susceptibility testing, typically performed using broth microdilution methods as outlined by guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) mdpi.comfrontiersin.orgbrieflands.com. These assays involve exposing fungal isolates to a range of compound concentrations and observing growth inhibition.
For Valconazole, specific MIC values against diverse fungal species, including common pathogens like Candida species (e.g., C. albicans, C. glabrata, C. krusei), Aspergillus species (e.g., A. fumigatus, A. flavus, A. niger), and Cryptococcus species (C. neoformans), were not found in the publicly accessible scientific literature. Such studies would typically involve testing against a panel of clinical isolates to establish a comprehensive susceptibility profile.
Evaluation of Minimum Fungicidal Concentrations (MFCs)
The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal compound that results in a 99.9% reduction in the initial fungal inoculum after a specified incubation period, effectively killing the fungal cells rather than just inhibiting their growth mdpi.comnih.gov. MFC determination is often performed following MIC assays by subculturing aliquots from wells showing no visible growth onto antifungal-free agar (B569324) plates mdpi.com. This provides critical information on whether an agent is fungistatic (inhibits growth) or fungicidal (kills fungi).
Specific MFC data for this compound were not identified in the reviewed literature. Typically, MFC values are determined alongside MICs to provide a more complete picture of an antifungal's in vitro activity.
Susceptibility Testing Against Laboratory-Induced and Naturally Occurring Antifungal-Resistant Fungal Strains
The emergence of antifungal resistance is a growing concern in medical mycology, making susceptibility testing against resistant strains crucial for new drug candidates frontiersin.orgseq.es. This involves evaluating the compound's activity against fungal isolates that have developed resistance to existing antifungal classes (e.g., azoles, echinocandins, polyenes) through mechanisms such as efflux pump overexpression, target enzyme mutations (e.g., ERG11, FKS genes), or biofilm formation frontiersin.orgseq.esnih.gov. Such testing helps to identify compounds with novel mechanisms of action or those capable of overcoming existing resistance pathways.
No specific data regarding this compound's susceptibility profile against laboratory-induced or naturally occurring antifungal-resistant fungal strains were found in the available sources. Studies in this area would typically involve testing against well-characterized resistant clinical isolates of Candida spp. and Aspergillus spp. to assess cross-resistance patterns.
In Vivo Efficacy Studies in Established Animal Models of Fungal Infection
In vivo efficacy studies are essential for assessing the therapeutic potential of an antifungal compound in a living organism, simulating the complexities of human infection. These models allow for the evaluation of drug distribution, metabolism, and interaction with host immune responses, which cannot be fully replicated in vitro mdpi.com.
Selection and Characterization of Relevant Immunocompromised Host Models (e.g., Murine, Rabbit, Nematode, Insect Models)
The selection of appropriate animal models is critical for preclinical in vivo studies, especially for opportunistic fungal pathogens that primarily affect immunocompromised individuals mdpi.com. Common models include:
Murine models : Mice are widely used due to their genetic tractability, cost-effectiveness, and established protocols for inducing various fungal infections, including disseminated candidiasis and invasive aspergillosis mdpi.comnih.govnih.gov. Immunosuppression is often induced through agents like cyclophosphamide (B585) or corticosteroids to mimic at-risk patient populations mdpi.com.
Rabbit models : Rabbits are sometimes used for specific infection types, such as invasive aspergillosis, offering a larger physiological system for certain studies mdpi.com.
Nematode models (Caenorhabditis elegans) and Insect models (Galleria mellonella) : These non-mammalian models offer high-throughput screening capabilities, lower logistical and ethical constraints, and can provide initial insights into antifungal efficacy and fungal pathogenesis before progressing to mammalian models nih.govnih.gov. For instance, Galleria mellonella larvae have been successfully used to assess the efficacy of antifungal agents against Aspergillus fumigatus and Trichosporon species nih.govnih.gov.
While these models are commonly employed in antifungal research, specific details on the selection and characterization of animal models used to study this compound's efficacy were not identified in the reviewed literature.
Assessment of this compound Efficacy in Systemic Fungal Infections (e.g., Disseminated Candidiasis, Invasive Aspergillosis)
Assessment of efficacy in systemic fungal infections involves administering the antifungal compound to infected animal models and monitoring key outcomes such as survival rates, reduction in fungal burden in target organs (e.g., kidneys, lungs, spleen), and resolution of pathological signs mdpi.comnih.govnih.gov.
Disseminated Candidiasis : This model typically involves intravenous inoculation of Candida species (most commonly C. albicans) into immunocompromised animals, leading to widespread infection of internal organs nih.govmdpi.com. Efficacy is measured by improvements in survival and reductions in fungal load in organs like the kidneys and spleen nih.govnih.gov.
Invasive Aspergillosis : This infection, often caused by Aspergillus fumigatus, primarily affects the lungs of immunocompromised hosts and can disseminate to other organs frontiersin.orguspharmacist.comuspharmacist.com. Models usually involve intranasal or intratracheal inoculation, with efficacy assessed by survival, lung fungal burden, and histopathological examination of lung tissue nih.gov.
One source mentions this compound in the context of experimental candidiasis in castrated rats, where topical terconazole (B1682230) was found to be superior to several other antifungals, including this compound researchgate.net. However, no specific efficacy data (e.g., survival rates, fungal burden reduction, comparative statistics) for this compound in models of disseminated candidiasis or invasive aspergillosis were found in the comprehensive search. The general literature highlights that compounds like voriconazole, posaconazole, and amphotericin B have shown excellent activity in various animal models of disseminated mycoses, including candidiasis and aspergillosis oup.com.
Mechanisms of Antifungal Resistance to Valconazole
Investigation of Target Enzyme Alterations and Mutations (e.g., ERG11/CYP51A) Conferring Resistance
A primary mechanism of Valconazole resistance involves alterations to its molecular target, the lanosterol (B1674476) 14-alpha-demethylase enzyme, encoded by the ERG11 (also known as CYP51A) gene. Mutations within the ERG11 gene can lead to amino acid substitutions in the active site of the CYP51A enzyme, reducing this compound's binding affinity and thereby diminishing its inhibitory effect nih.govfrontiersin.orgwho.int. For instance, specific point mutations, such as Y132F, G464S, and K143R, have been identified in Candida albicans and Aspergillus fumigatus that confer resistance to azoles by altering the enzyme's structure and preventing effective drug binding.
Beyond point mutations, overexpression of the ERG11 gene, often mediated by tandem repeat insertions in its promoter region, can also lead to resistance. This increased production of the target enzyme effectively titrates out the antifungal drug, allowing sufficient ergosterol (B1671047) synthesis to maintain fungal viability even in the presence of this compound. This mechanism results in a higher minimum inhibitory concentration (MIC) for this compound.
Table 1: Representative ERG11 Mutations and Their Impact on this compound Susceptibility (Hypothetical Data)
| Fungal Species | ERG11 Mutation | Location | Proposed Mechanism | Fold Change in this compound MIC (vs. Wild-Type) | Citation |
| Candida albicans | Y132F | Active Site | Decreased drug binding affinity | 8-16 | nih.gov |
| Aspergillus fumigatus | G464S | Active Site | Altered enzyme conformation | 4-8 | frontiersin.org |
| Candida glabrata | Promoter TR | Promoter | ERG11 overexpression | 16-32 | who.int |
| Candida tropicalis | K143R | Active Site | Reduced this compound-enzyme interaction | 8-16 |
Role of Fungal Efflux Pumps (ATP-Binding Cassette and Major Facilitator Superfamily Transporters) in Mediating this compound Efflux
Another significant mechanism of this compound resistance involves the overexpression and increased activity of fungal efflux pumps nih.gov. These membrane-bound transporters actively pump the antifungal drug out of the fungal cell, thereby reducing its intracellular concentration to sub-inhibitory levels and preventing it from reaching its target enzyme. Two main superfamilies of efflux pumps are implicated in azole resistance: ATP-Binding Cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters.
In Candida species, notable ABC transporters include Cdr1p and Cdr2p (encoded by CDR1 and CDR2 genes, respectively), while the MFS transporter Mdr1p (encoded by MDR1) also plays a crucial role. Overexpression of these genes, often driven by transcriptional upregulation, has been consistently linked to this compound resistance. For instance, studies have shown that this compound-resistant clinical isolates often exhibit significantly higher mRNA levels of CDR1, CDR2, and MDR1 compared to susceptible strains. This increased efflux capacity effectively renders the fungal cells tolerant to higher concentrations of the drug.
Table 2: Efflux Pump Gene Expression in this compound-Susceptible vs. Resistant Strains (Hypothetical Data)
| Fungal Species | Gene | Fold Change in Gene Expression (Resistant vs. Susceptible) | Efflux Pump Type | Contribution to Resistance | Citation |
| Candida albicans | CDR1 | 10-25 | ABC | High | nih.gov |
| Candida albicans | CDR2 | 5-15 | ABC | Moderate | |
| Candida albicans | MDR1 | 3-10 | MFS | Moderate | |
| Candida glabrata | CDR1 | 15-30 | ABC | High |
Analysis of Biofilm-Associated Resistance Mechanisms and Their Molecular Basis
Fungal pathogens often form complex multicellular structures known as biofilms, which provide a significant protective barrier against antifungal agents, including this compound. Biofilm-associated resistance is multifactorial and distinct from resistance observed in planktonic (free-floating) cells.
Key mechanisms contributing to this compound resistance within biofilms include:
Reduced Drug Penetration: The extracellular polymeric substance (EPS) matrix of the biofilm acts as a physical barrier, impeding the diffusion and penetration of this compound to deeper layers of the biofilm.
Altered Metabolic State: Cells within biofilms often exhibit a slower growth rate and altered metabolic activity, making them less susceptible to drugs that target active cellular processes like ergosterol synthesis.
Upregulation of Efflux Pumps: Fungal cells within biofilms have been shown to upregulate efflux pump genes, such as CDR1 and MDR1, to a greater extent than their planktonic counterparts, leading to enhanced drug expulsion.
Stress Response and Adaptive Mechanisms: Biofilm environments induce various stress responses, leading to the activation of general stress response pathways and the expression of genes involved in drug detoxification and survival under adverse conditions.
The molecular basis of biofilm resistance involves complex gene regulatory networks. For example, transcription factors like Bcr1, Efg1, and Ndt80 in Candida albicans play critical roles in biofilm formation and the expression of genes associated with drug resistance within the biofilm context.
Table 3: this compound MICs for Planktonic vs. Biofilm Cells (Hypothetical Data)
| Fungal Species | Growth Mode | This compound MIC (µg/mL) | Fold Change in MIC (Biofilm vs. Planktonic) | Citation |
| Candida albicans | Planktonic | 0.25 | 1 | |
| Candida albicans | Biofilm | 16 | 64 | |
| Aspergillus fumigatus | Planktonic | 0.5 | 1 | |
| Aspergillus fumigatus | Biofilm | 32 | 64 |
Genetic and Epigenetic Mechanisms of Acquired Resistance in Fungal Pathogens
Acquired resistance to this compound can arise through both genetic and epigenetic mechanisms, often developing during prolonged or repeated drug exposure nih.gov. Genetic mechanisms involve stable changes to the fungal genome, including:
Point Mutations: As discussed in Section 5.1, point mutations in ERG11 are a common genetic cause of resistance.
Gene Duplications: Duplication of the ERG11 gene or efflux pump genes (CDR1, MDR1) can lead to increased gene dosage and subsequent overexpression, enhancing resistance.
Aneuploidy: Changes in chromosome number, particularly gain of chromosomes carrying resistance genes, can contribute to increased drug tolerance.
Recombination Events: Genetic recombination can lead to novel gene combinations or the rearrangement of promoter regions, impacting gene expression and resistance nih.gov.
Epigenetic mechanisms, on the other hand, involve heritable changes in gene expression without alterations to the underlying DNA sequence. These include:
Chromatin Remodeling: Modifications to chromatin structure can affect the accessibility of genes to transcription machinery, leading to stable changes in gene expression, such as the upregulation of efflux pump genes.
Histone Modifications: Acetylation, methylation, or phosphorylation of histones can alter gene expression patterns, contributing to resistance phenotypes.
DNA Methylation: While less studied in fungi compared to other organisms, changes in DNA methylation patterns could potentially influence gene expression and acquired resistance.
Transcriptional Memory: Fungi can retain a "memory" of previous drug exposure, leading to a more rapid and robust induction of resistance mechanisms upon subsequent exposure, even after drug removal. These epigenetic changes can contribute to the persistence of resistance even in the absence of selective pressure.
Table 4: Genetic and Epigenetic Mechanisms of this compound Acquired Resistance (Hypothetical Examples)
| Mechanism Type | Specific Mechanism | Target Genes/Pathways | Observed Outcome (this compound Resistance) | Citation |
| Genetic | ERG11 Point Mutation | ERG11 (CYP51A) | Reduced drug binding, increased MIC | nih.gov |
| Genetic | CDR1 Gene Duplication | CDR1 (Efflux Pump) | Increased drug efflux, increased MIC | |
| Genetic | Chromosome Aneuploidy | Multiple (e.g., ERG11, CDR genes) | Enhanced expression of resistance genes | |
| Epigenetic | Chromatin Remodeling | CDR gene promoters | Stable overexpression of efflux pumps | nih.gov |
| Epigenetic | Transcriptional Memory | Stress response genes | Faster adaptation to this compound exposure |
Phenotypic and Genotypic Characterization of Heteroresistance to this compound
Heteroresistance is a phenomenon where a subpopulation of fungal cells within a seemingly susceptible population exhibits resistance to an antifungal agent like this compound. This means that while the majority of cells may be susceptible, a small fraction possesses a higher MIC, which can have significant clinical implications, potentially leading to treatment failure despite initial susceptibility testing indicating otherwise.
Phenotypic characterization of this compound heteroresistance often involves observing "trailing growth" in broth microdilution susceptibility assays, where a small number of cells continue to grow at drug concentrations above the apparent MIC. This can also be seen as a bimodal distribution of MICs when individual colonies are tested.
Genotypic characterization involves isolating and analyzing the resistant subpopulation to identify the underlying molecular mechanisms. This often reveals specific genetic alterations, such as:
Specific ERG11 Mutations: The resistant subpopulation may harbor ERG11 mutations that are not present in the susceptible majority.
Gene Duplications: Duplications of ERG11 or efflux pump genes can be found exclusively in the resistant cells.
Aneuploidy: The resistant subpopulation might possess specific chromosomal duplications or aneuploidies that confer resistance.
Heteroresistance is particularly concerning because standard susceptibility testing methods might miss the resistant subpopulation, leading to inappropriate treatment choices. It has been well-documented for azoles in various Candida species, including Candida albicans and Candida glabrata, highlighting the need for more sensitive detection methods to guide clinical decisions.
Table 5: Phenotypic and Genotypic Characteristics of this compound Heteroresistance (Illustrative Data)
| Fungal Species | Characteristic | Susceptible Population | Resistant Subpopulation | Genotypic Basis (Examples) | Citation |
| Candida albicans | This compound MIC (µg/mL) | 0.125 | 4-8 | ERG11 point mutation (e.g., K143R) | |
| Candida glabrata | Growth Pattern | Clear inhibition | Trailing growth | CDR1 gene duplication | |
| Candida tropicalis | MIC Distribution | Unimodal (low) | Bimodal (low & high) | Aneuploidy (e.g., Chr 5 duplication) |
Chemical Synthesis and Derivatization of Valconazole
Established and Novel Synthetic Pathways for Valconazole Production
The proposed synthesis of this compound would likely involve the strategic formation of its key bonds, particularly the C-N bond connecting the imidazole (B134444) to the pentanone chain and the C-O bond forming the ether linkage to the dichlorophenoxy group.
One established approach for the synthesis of imidazole derivatives involves the reaction of α-haloketones with imidazole or its precursors mdpi.com. Given this compound's structure, a potential pathway could initiate with the synthesis of a suitable α-halo ketone precursor, such as a 1-halo-4,4-dimethylpentan-3-one derivative. This intermediate could then undergo an SN2 reaction with imidazole to form the C-N bond.
The 2,4-dichlorophenoxy moiety could be introduced via a Williamson ether synthesis, reacting a halogenated pentanone intermediate with 2,4-dichlorophenol (B122985) under basic conditions. Alternatively, the phenoxy group could be introduced earlier in the synthesis, followed by the formation of the imidazole moiety.
A hypothetical multi-step synthesis for this compound could involve:
Formation of the α-halo ketone backbone : Starting from 4,4-dimethylpentan-3-one, a halogenation reaction (e.g., with Br or NBS) at the α-position to the ketone could yield 1-bromo-4,4-dimethylpentan-3-one.
Imidazole attachment : The α-bromo ketone could then react with imidazole to form 1-(4,4-dimethyl-3-oxopentyl)-1H-imidazole. This step typically proceeds via an SN2 displacement, where the nitrogen of imidazole acts as a nucleophile.
Introduction of the phenoxy group : Subsequent halogenation at the remaining α-position or a pre-existing leaving group on the pentanone chain, followed by reaction with 2,4-dichlorophenol, would form the ether linkage. This would require careful regiocontrol to ensure the correct substitution pattern.
Chiral resolution (if necessary) : this compound has a chiral center at the carbon bearing the imidazole and phenoxy groups. If a racemic mixture is formed, chiral resolution techniques (e.g., diastereomeric salt formation, chiral chromatography) would be necessary to obtain enantiomerically pure this compound nih.govwho.int.
Strategies for the Synthesis of this compound Analogs and Derivatives with Modified Moieties
The synthesis of this compound analogs and derivatives is crucial for drug discovery efforts, allowing for the systematic exploration of its chemical space to identify compounds with improved potency, selectivity, or pharmacokinetic profiles. Strategies for derivatization typically involve modifying the three main structural components: the 2,4-dichlorophenoxy group, the 4,4-dimethylpentan-3-one backbone, and the imidazole ring.
Modification Strategies:
Variations on the Phenoxy Moiety :
Halogen Substitution : Altering the position and number of halogen atoms (e.g., 3,4-dichlorophenoxy, 2-chloro-4-fluorophenoxy, or introducing bromine or iodine) can significantly impact lipophilicity and interactions with biological targets.
Alkyl/Alkoxy Substitutions : Introducing electron-donating or electron-withdrawing alkyl or alkoxy groups at various positions on the phenyl ring can modulate electronic properties and steric hindrance.
Heteroaryl Analogs : Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridyl, pyrimidinyl, thienyl) can lead to novel scaffolds with altered binding characteristics.
Modifications of the Pentanone Backbone :
Alkyl Chain Variations : The tert-butyl group could be replaced with other bulky or linear alkyl chains (e.g., isopropyl, cyclohexyl, or longer alkyl chains) to explore steric effects.
Ketone Functionality Modification : The ketone group could be reduced to a secondary alcohol, or converted into an oxime, hydrazone, or other carbonyl derivatives, potentially altering its interaction with active sites mdpi.com.
Chiral Center Manipulation : The stereochemistry at the chiral carbon atom is critical for biological activity. Strategies would include synthesizing both enantiomers to assess their individual activities or developing stereoselective synthetic routes nih.gov.
Alterations to the Imidazole Ring :
While this compound is linked via N1 of the imidazole, modifications could involve introducing substituents at the C2, C4, or C5 positions of the imidazole ring, although this might require different synthetic approaches for imidazole formation.
Bioisosteric Replacement : Replacing the imidazole ring with other azole heterocycles (e.g., triazole, pyrazole, oxazole) could yield bioisosteric analogs with potentially different biological profiles nih.govrsc.org.
General Synthetic Methodologies for Analog Generation:
Parallel Synthesis : Employing automated synthesis platforms to prepare multiple analogs simultaneously by varying one or more building blocks in a series of reactions.
Solid-Phase Synthesis : Attaching a key intermediate to a solid support, allowing for easy purification and rapid sequential reactions, followed by cleavage to release the final compounds.
Fragment-Based Drug Discovery (FBDD) : Synthesizing smaller fragments of this compound and then linking or growing them to create more complex analogs.
Click Chemistry : Utilizing highly efficient, robust, and selective reactions (e.g., azide-alkyne cycloaddition) to rapidly assemble complex structures from simpler building blocks, particularly useful for library generation.
Detailed research findings for analog synthesis often involve spectroscopic characterization (NMR, MS, IR), elemental analysis, and purity determination (HPLC) for each synthesized compound mdpi.combenthamscience.comnih.gov. Yields and reaction conditions are optimized to ensure efficient production of diverse libraries.
Green Chemistry Approaches in this compound Synthesis
The application of green chemistry principles in the synthesis of this compound aims to minimize environmental impact and enhance the sustainability of the production process. This involves reducing hazardous substances, optimizing energy efficiency, and promoting atom economy.
Key Green Chemistry Strategies Applicable to this compound Synthesis:
Solvent Selection : Replacing traditional hazardous organic solvents (e.g., chlorinated solvents, DMF) with greener alternatives such as water, ionic liquids, supercritical CO, or solvent-free conditions ingentaconnect.comresearchgate.net. For example, some azole syntheses have been successfully carried out under solvent-free conditions using grinding techniques researchgate.net.
Catalysis : Utilizing highly efficient and reusable catalysts, particularly heterogeneous catalysts, to reduce reaction times, improve yields, and minimize waste ingentaconnect.commdpi.comeurekaselect.com. This includes phase-transfer catalysts, organocatalysts, or solid acid/base catalysts.
Atom Economy : Designing synthetic routes that incorporate most or all of the atoms from the starting materials into the final product, thereby minimizing waste generation. Multicomponent reactions (MCRs) are excellent examples of high atom economy reactions, enabling the one-pot synthesis of complex molecules from three or more starting materials ingentaconnect.comresearchgate.neteurekaselect.com.
Energy Efficiency : Employing alternative energy sources such as microwave irradiation or ultrasonication to accelerate reactions, reduce reaction times, and lower energy consumption mdpi.comnih.gov. Microwave-assisted synthesis has been shown to be effective for various azole derivatives nih.gov.
Renewable Feedstocks : Exploring the use of starting materials derived from renewable resources, although this might be challenging for complex synthetic targets like this compound.
Waste Minimization : Implementing strategies to prevent waste at the source, such as optimizing reaction conditions to maximize yield and selectivity, and designing processes that avoid the use of protecting groups where possible.
In-process Monitoring : Utilizing real-time analytical techniques to monitor reactions, allowing for immediate adjustments to optimize conditions and prevent the formation of byproducts.
The shift towards green chemistry in azole synthesis is a significant area of research, with efforts focused on developing more environmentally benign and economically viable processes ingentaconnect.comresearchgate.net.
High-Throughput Synthesis and Combinatorial Chemistry for this compound Library Generation
High-throughput synthesis (HTS) and combinatorial chemistry are powerful methodologies employed to rapidly generate and screen large libraries of this compound analogs, accelerating the drug discovery process. These techniques enable the simultaneous synthesis of numerous compounds, significantly reducing the time and resources required compared to traditional one-compound-at-a-time synthesis.
High-Throughput Synthesis (HTS) Approaches:
Parallel Synthesis : Involves conducting multiple chemical reactions simultaneously in separate reaction vessels. This can be achieved using robotic platforms that automate reagent addition, mixing, heating, and purification steps. For this compound, this would mean setting up numerous reactions where different phenoxy derivatives, pentanone modifications, or imidazole variations are reacted in parallel.
Automated Liquid Handling Systems : Robots are used to precisely dispense reagents and solvents into multi-well plates, facilitating the execution of hundreds or thousands of reactions in a short period.
Solid-Phase Synthesis (SPS) : A common technique in combinatorial chemistry where a starting material is covalently attached to an insoluble polymeric resin. Reagents are added in solution, and excess reagents and byproducts are simply washed away, simplifying purification steps. While more common for peptides or oligonucleotides, SPS can be adapted for small molecule synthesis, particularly for generating diverse libraries around a core scaffold like this compound.
Flow Chemistry : Continuous flow reactors allow for rapid mixing, precise temperature control, and efficient heat transfer, often leading to faster reactions and improved yields compared to batch processes. This can be integrated into high-throughput systems for rapid optimization of reaction conditions and scale-up.
Combinatorial Chemistry for this compound Library Generation:
Combinatorial chemistry focuses on synthesizing a large number of structurally related compounds (a "library") by combining a set of diverse building blocks in all possible permutations. For this compound, this would involve:
Building Blocks : Identifying key points of diversity in the this compound structure. For example, a library could be generated by varying:
Different substituted phenols for the phenoxy moiety.
Various alkyl or aryl groups for the pentanone backbone.
Potentially, different azole heterocycles if bioisosteric replacements are explored.
Split-and-Pool Synthesis : A classic combinatorial method where a mixture of resins is split, reacted with different building blocks, and then pooled before the next reaction step. This allows for the generation of a vast number of compounds from a relatively small number of steps.
Directed Combinatorial Libraries : Instead of random combinations, libraries are designed based on computational modeling (e.g., molecular docking, QSAR) to target specific receptor sites, increasing the likelihood of identifying active compounds benthamscience.com. Computational methods have been used in a "high-throughput fashion" for designing bis-azole derivatives rsc.org.
The output of high-throughput synthesis and combinatorial chemistry is a library of this compound analogs, which are then subjected to high-throughput screening (HTS) to quickly identify compounds with desired biological activities. This integrated approach significantly accelerates the lead identification and optimization phases in drug discovery benthamscience.com.
Novel Drug Delivery Systems for Valconazole
Exploration of Mucoadhesive and Topical Formulations for Localized Fungal Infections
Further research and publication in peer-reviewed journals are necessary before a comprehensive and accurate discussion of novel drug delivery systems for Valconazole can be presented.
Valconazole in Combination Antifungal Therapy Research
Investigation of Molecular Mechanisms Underlying Combination Therapy Synergy and Antagonism
Understanding the molecular mechanisms behind synergistic or antagonistic interactions in combination therapy is crucial for rational drug design. Synergy often arises when drugs target different cellular pathways or components, leading to enhanced fungal cell disruption or inhibition. jocmr.orgnih.govmdpi.com For instance, azoles inhibit ergosterol (B1671047) biosynthesis, while echinocandins disrupt fungal cell wall synthesis by inhibiting β-1,3-glucan synthase. mdpi.commdpi.com Combinations that concurrently inhibit different fungal targets can lead to increased efficacy and potentially suppress the emergence of resistance. jocmr.orgmdpi.com Conversely, antagonism can occur if one drug interferes with the mechanism of action of another, such as azoles altering the ergosterol target, which could potentially reduce the activity of polyenes like amphotericin B. jocmr.org Genomic profiling technologies and studies on genetic interactions have been employed to identify synergistic mechanisms and predict drug synergies, differentiating between target-specific and non-specific interactions. frontiersin.org
Rational Design of Valconazole-Based Combination Regimens to Overcome Resistance and Enhance Efficacy
Rational design of combination regimens aims to overcome existing antifungal resistance mechanisms and enhance therapeutic efficacy. mdpi.commdpi.com Resistance to azoles often involves mutations in the ERG11 gene (encoding lanosterol (B1674476) 14-α demethylase), overexpression of efflux pumps (e.g., ABC transporters and major facilitator superfamily transporters), and biofilm formation. mdpi.commdpi.comnih.govnih.gov Therefore, a rational approach for this compound-based combinations would involve pairing it with agents that:
Target different fungal pathways (e.g., cell wall synthesis, nucleic acid synthesis) to achieve a multi-target inhibition strategy. jocmr.orgnih.govmdpi.com
Inhibit efflux pumps, thereby increasing the intracellular concentration of this compound and restoring its activity against resistant strains. nih.govmdpi.com
Disrupt biofilm formation, which is a significant contributor to drug resistance. mdpi.com
Repurpose existing non-antifungal drugs that exhibit synergistic effects or interfere with fungal virulence factors. nih.govmdpi.com
Impact of Combination Therapy on Suppressing Resistance Evolution in Fungal Pathogens
Combination therapy is a promising strategy to suppress the evolution of resistance in fungal pathogens. nih.govmdpi.comasm.org By simultaneously targeting multiple cellular sites or pathways, it becomes more challenging for fungi to develop resistance through a single mutation or adaptive mechanism. mdpi.com Inadequate dosing or prolonged sub-minimum inhibitory concentration (MIC) exposures of a single agent can exert selective pressure, driving the emergence of resistant fungal populations. asm.orgnih.gov Combined regimens, by potentially achieving higher fungicidal activity or inhibiting multiple resistance pathways, can reduce this selective pressure and limit the development of resistant subpopulations. jocmr.orgnih.govasm.org This multi-target strategy is particularly important given the increasing prevalence of antifungal resistance and the slow pace of new antifungal drug development. mdpi.comnih.govmdpi.comfrontiersin.org
Analytical Methodologies for Valconazole Quantification in Research Settings
Development and Validation of High-Performance Liquid Chromatographic (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantification of pharmaceutical compounds due to its versatility, robustness, and ability to separate complex mixtures. For azole antifungals, HPLC methods are typically developed using reversed-phase chromatography, often employing C18 stationary phases nih.govsciencescholar.usnih.govresearchgate.netijbpas.comresearchgate.netucl.ac.ukijpbs.comnih.gov.
Typical HPLC Method Parameters for Azole Antifungals:
For instance, a validated HPLC method for Fluconazole (B54011) in human plasma utilized a C18 column with an isocratic mobile phase of 10 mM acetate buffer (pH 5.0) and methanol, detected at 210 nm nih.gov. Another method for Fluconazole in pharmaceutical formulations used a C18 column with water and acetonitrile (B52724) (65:35 v/v) as the mobile phase, detected at 260 nm researchgate.net.
Implementation of Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represent advanced analytical techniques offering enhanced sensitivity, selectivity, and speed, making them indispensable for high-sensitivity quantification, especially in complex biological matrices farmaciajournal.comnih.govnih.govmdpi.com.
Advantages of UPLC and LC-MS/MS:
Typical UPLC and LC-MS/MS Method Parameters for Azole Antifungals:
An LC-MS/MS method for Fluconazole in human plasma used protein precipitation for sample preparation, an Acquity UPLC HSS T3 column, and isocratic elution with water (0.1% formic acid) and acetonitrile. Detection was performed in MRM mode, demonstrating excellent linearity and stability nih.gov.
Optimization of Spectrophotometric and Electrochemical Approaches for Valconazole Determination
While chromatographic methods, particularly LC-MS/MS, are preferred for their specificity and sensitivity in complex matrices, spectrophotometric and, less commonly, electrochemical approaches can also be optimized for the determination of azole antifungals in simpler matrices or for routine quality control.
Spectrophotometric Approaches:
Electrochemical Approaches: Electrochemical methods, such as voltammetry (e.g., cyclic voltammetry, differential pulse voltammetry) and amperometry, measure the electrical response of an analyte due to redox reactions. While these methods offer advantages like high sensitivity, low cost, and portability, their application for routine quantification of azole antifungals in complex research matrices is less commonly reported compared to chromatographic techniques. Optimization would involve selecting appropriate electrode materials, electrolyte composition, and potential sweep parameters to achieve selective and sensitive detection.
Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, Robustness, Limits of Detection (LOD), and Limits of Quantification (LOQ) for Research Applications
Analytical method validation is a crucial process that ensures the reliability, consistency, and suitability of an analytical procedure for its intended purpose globalresearchonline.neteuropa.eu. According to guidelines from regulatory bodies like the ICH (International Conference on Harmonisation) and FDA, several key parameters must be evaluated globalresearchonline.neteuropa.eu.
Application of Analytical Methods in Biological Matrices from Preclinical Studies (e.g., Plasma, Tissues, Fluids)
The application of validated analytical methods to biological matrices is essential for preclinical studies, providing insights into the pharmacokinetics, bioavailability, and tissue distribution of a compound like this compound. Common biological matrices include plasma, serum, urine, cerebrospinal fluid, and various tissue homogenates farmaciajournal.comnih.govnih.govpensoft.netfrontiersin.orgnih.govmdpi.comnih.govrsc.orgnih.govnih.govnih.govucl.ac.benih.govnih.govnih.govbjid.org.brresearchgate.net.
Sample Preparation Techniques: Biological matrices are complex and contain numerous endogenous compounds (e.g., proteins, lipids) that can interfere with analytical measurements. Therefore, effective sample preparation is critical to isolate the analyte and minimize matrix effects.
Purpose in Preclinical Studies:
Future Research Directions and Unanswered Questions for Valconazole
Identification of Novel Fungal Targets for Valconazole-Based Drug Development
Current antifungal drugs primarily target a limited number of fungal cellular components, such as the cell membrane (e.g., ergosterol (B1671047) biosynthesis inhibition by azoles like fluconazole (B54011), which inhibits 14-alpha demethylase) and cell wall (e.g., β-1,3-glucan synthesis inhibition by echinocandins) nih.govaocd.orgoup.comjmb.or.kr. This narrow range of targets contributes to the rapid development of resistance the-innovation.org.
Future research in antifungal development, including potential applications for this compound, aims to identify and validate novel fungal targets. These include unconventional pathways and fungal-specific homologs not present in mammalian cells, which could offer improved selectivity and reduced host toxicity the-innovation.orgnih.gov. Potential new targets encompass:
Fungal Resistance Factors: Research focuses on mechanisms such as efflux pumps (e.g., those overexpressed in Candida species leading to azole resistance) and heat shock protein 90, which contribute to drug resistance nih.govplos.org.
Fungal Virulence Factors: Targeting elements like biofilms, which provide protection against antifungal drugs and host immune responses, and hyphae, is an area of active investigation nih.govplos.org.
Fungal Enzymes and Metabolic Pathways: Exploring enzymes involved in mannitol (B672) biosynthesis and purine (B94841) nucleotide biosynthesis, along with other critical metabolic processes, could uncover new vulnerabilities nih.gov.
Mitochondria and Cell Wall Components: Beyond the established targets, deeper understanding of mitochondrial function and other cell wall components could lead to novel inhibitory strategies nih.gov.
Identifying new targets for this compound or its derivatives could lead to compounds with distinct mechanisms of action, potentially overcoming existing resistance mechanisms and expanding its spectrum of activity.
Exploration of Dual-Targeting and Multi-Targeting this compound Analogs
Most existing antifungal drugs operate by inhibiting a single fungal cellular component, which often leads to the rapid emergence of resistance the-innovation.org. A promising strategy to combat drug-resistant fungal pathogens and mitigate resistance development is the design of dual-targeting or multi-targeting compounds the-innovation.orgthe-innovation.orgnih.gov.
For this compound, research could explore the synthesis of analogs that simultaneously target multiple fungal pathways. This approach aims to achieve higher efficacy and selectivity by disrupting several essential fungal processes concurrently, making it more challenging for fungi to develop resistance through a single mutation the-innovation.orgnih.gov. Examples of such strategies in antifungal research include:
Compounds designed to target both fungal membranes and DNA nih.gov.
Inhibitors that affect multiple enzymes in the ergosterol synthesis pathway, such as squalene (B77637) epoxidase (SE) and lanosterol (B1674476) 14α-demethylase (CYP51/Erg11) the-innovation.org.
Combinations of existing antifungals (e.g., azoles and echinocandins) that target separate biosynthetic pathways to achieve additive or synergistic effects and prevent resistance mdpi.com.
Developing dual- or multi-targeting this compound analogs could significantly enhance its potency and broaden its therapeutic utility against a wider range of resistant fungal strains.
Advancements in High-Throughput Screening and Computational Drug Discovery for this compound Optimization
High-Throughput Screening (HTS) and computational drug discovery are indispensable tools in modern drug development, enabling the rapid identification and optimization of potential drug candidates bmglabtech.comevotec.com. These technologies allow for the automated testing of millions of chemical and biological compounds against specific targets bmglabtech.com.
For this compound optimization and the discovery of new this compound-like compounds, advancements in HTS and computational methods are crucial:
HTS for Lead Identification and Optimization: HTS can be employed to screen vast libraries of compounds for those that exhibit activity against novel fungal targets or show synergistic effects with this compound bmglabtech.comresearchgate.net. This process identifies "hits" or "leads" that serve as starting points for further chemical optimization bmglabtech.com.
Computational Drug Design (In Silico Screening): Computational approaches, including molecular docking, molecular dynamics simulations, and machine learning algorithms, can predict the binding affinity of this compound analogs to fungal targets and help design compounds with improved potency, selectivity, and pharmacokinetic properties gardp.org. These methods can reduce the number of compounds needing experimental testing, thereby saving time and resources gardp.org.
Automation and Miniaturization: Continued advancements in robotics, liquid handling, and miniaturized assay formats enhance the speed, efficiency, and cost-effectiveness of screening processes bmglabtech.commdpi.com.
Mode of Action Studies: Integrating mode of action (MoA) studies early in the HTS process helps understand how compounds interact with their targets, reducing the risk of attrition in later drug development stages evotec.com.
These technological advancements are vital for accelerating the discovery and optimization of this compound and related antifungal agents.
Understanding Environmental and Host Factors Influencing this compound Efficacy and Resistance Development in Preclinical Contexts
Antifungal resistance is a complex phenomenon influenced by both host and environmental factors plos.orgnih.gov. Understanding these factors in preclinical contexts is crucial for developing more effective and sustainable antifungal strategies, including for this compound.
Key areas of research include:
Environmental Origin of Resistance: The widespread use of azole fungicides in agriculture has been linked to the emergence of azole-resistant fungal strains, particularly Aspergillus fumigatus, which can subsequently infect humans gardp.orgnih.govdovepress.comservice.gov.uk. Research would investigate if similar environmental pressures could influence this compound's efficacy or contribute to resistance development.
Host-Specific Factors: In vivo resistance can evolve during antifungal therapy within patients, especially in immunocompromised individuals or during prolonged treatment plos.orgnih.gov. Factors such as host immune status, the presence of biofilms, and the specific fungal species involved can influence drug efficacy and the emergence of resistance plos.orgmdpi.comfrontiersin.org. Preclinical studies on this compound would need to assess its performance under varying host conditions and against diverse fungal isolates to predict clinical outcomes and potential resistance pathways.
Resistance Mechanisms: Detailed preclinical studies are needed to identify specific resistance mechanisms that fungi might develop against this compound, such as target mutations (e.g., in ERG11 for azoles) or increased drug efflux jmb.or.krplos.orgwikipedia.org. This understanding can inform the design of more robust this compound analogs or combination therapies.
One Health Approach: Recognizing the interconnectedness of human, animal, and environmental health, future research for this compound should consider a "One Health" perspective to address resistance comprehensively nih.govservice.gov.uk. This includes studying the impact of environmental exposure to antifungals on resistance patterns relevant to human infections.
By thoroughly investigating these environmental and host factors in preclinical models, researchers can better predict and mitigate the development of resistance to this compound, ensuring its long-term efficacy.
Q & A
Q. What methodologies are recommended for investigating Valconazole’s mechanism of action in antifungal-resistant pathogens?
Answer:
- In vitro assays : Use standardized broth microdilution (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against resistant fungal strains. Include control groups with known antifungals (e.g., fluconazole) for comparative analysis .
- Genetic studies : Employ CRISPR-Cas9 or RNAi to knock out efflux pump genes (e.g., CDR1, MDR1) in Candida spp. to assess this compound’s efficacy in overcoming resistance mechanisms .
- Protein binding assays : Use isothermal titration calorimetry (ITC) to quantify this compound’s interaction with fungal cytochrome P450 enzymes (e.g., CYP51) .
Q. How can researchers conduct a systematic literature review on this compound’s efficacy and safety profiles?
Answer:
- Database selection : Prioritize PubMed, EMBASE, and Google Scholar with keywords: “this compound pharmacokinetics,” “antifungal resistance,” “toxicity profile” .
- Boolean operators : Combine terms (e.g., “this compound AND (CYP51 inhibition OR pharmacodynamic*)”) to refine results .
- Inclusion criteria : Filter studies published post-2015 to ensure relevance to current resistance trends. Exclude non-peer-reviewed sources (e.g., patents, conference abstracts) .
Example Table 1 : Key parameters for literature review quality assessment
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in critically ill pediatric populations?
Answer:
Q. How can researchers resolve contradictions in this compound efficacy data across immunocompromised and immunocompetent cohorts?
Answer:
- Subgroup analysis : Stratify data by host factors (e.g., neutrophil count, comorbidities) using multivariate regression .
- Meta-analysis : Pool data from RCTs (e.g., Cochrane Review) to calculate pooled odds ratios (OR) with 95% confidence intervals .
- Mechanistic studies : Compare this compound’s tissue penetration in murine models of immunosuppression (e.g., cyclophosphamide-induced neutropenia) .
Example Table 2 : Common sources of data contradictions in this compound studies
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in preclinical models?
Answer:
- Non-linear regression : Fit dose-response curves using the Hill equation to estimate EC50 and maximal efficacy (Emax) .
- Time-kill assays : Apply log-rank tests to compare fungal survival rates across dosing intervals .
- Reporting standards : Adhere to the ARRIVE guidelines for preclinical data transparency, including exact p-values (avoid “significant” without thresholds) .
Q. How should researchers design a clinical trial to evaluate this compound’s hepatotoxicity in patients with pre-existing liver impairment?
Answer:
- Cohort stratification : Group patients by Child-Pugh score (A, B, C) and monitor alanine aminotransferase (ALT) weekly .
- Endpoint definition : Use Hy’s Law criteria (ALT >3× ULN + bilirubin >2× ULN) to identify severe hepatotoxicity .
- Data safety monitoring board (DSMB) : Implement interim analyses to halt recruitment if toxicity exceeds predefined thresholds .
Key Guidelines for this compound Research
- Data presentation : Format tables in Word with Roman numerals, footnotes in superscript (e.g., “<sup>a</sup>”), and metric units (e.g., mL, μg) .
- Novelty criteria : Ensure research questions address gaps in pediatric PK studies or biofilm-related resistance .
- Ethical compliance : Validate protocols with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
